molecular formula C15H18O4 B12547003 2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl- CAS No. 144344-86-5

2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-

Cat. No.: B12547003
CAS No.: 144344-86-5
M. Wt: 262.30 g/mol
InChI Key: IHDQBUNCPGEKIP-UHFFFAOYSA-N
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Description

2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl- is an organic compound with a complex structure that includes a pentanedione backbone and an acetyloxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl- typically involves the reaction of 2,4-pentanedione with 4-(acetyloxy)benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl- involves its interaction with specific molecular targets. The compound can undergo keto-enol tautomerism, which affects its reactivity and interaction with biological molecules. The enol form can act as a nucleophile, participating in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the acetyloxyphenylmethyl group enhances its potential for various applications in research and industry .

Properties

CAS No.

144344-86-5

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

[4-(2-acetyl-2-methyl-3-oxobutyl)phenyl] acetate

InChI

InChI=1S/C15H18O4/c1-10(16)15(4,11(2)17)9-13-5-7-14(8-6-13)19-12(3)18/h5-8H,9H2,1-4H3

InChI Key

IHDQBUNCPGEKIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(CC1=CC=C(C=C1)OC(=O)C)C(=O)C

Origin of Product

United States

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